N-CYCLOPENTYL-2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-4-33-20-12-9-17(10-13-20)25-28-24(18-11-14-21(31-2)22(15-18)32-3)26(29-25)34-16-23(30)27-19-7-5-6-8-19/h9-15,19H,4-8,16H2,1-3H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIDIUNIYHXYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors to form the imidazole ring.
Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl and 4-ethoxyphenyl groups through substitution reactions.
Thioether Formation: The thiol group is introduced, followed by the formation of the thioether linkage.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether group to sulfoxide or sulfone.
Reduction: Reduction of the imidazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as a therapeutic agent.
Medicine: Exploration of its pharmacological properties and potential use in drug development.
Industry: Use as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Signaling Pathways: Interference with cellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of its key features relative to four structurally related compounds from (Table 1) and other relevant analogs.
Table 1: Structural and Bioactivity Comparison with Acetamide Derivatives
*Molecular weight estimated based on structural formula.
Key Observations
Core Heterocycle Differences: The target compound features an imidazole-thioether core, whereas analogs 8t–8w use an oxadiazole-thioether scaffold.
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : Compound 8v (nitro group) exhibits strong BChE inhibition (89%), suggesting EWGs enhance cholinesterase affinity. The target compound’s 3,4-dimethoxyphenyl group (electron-donating) may instead favor LOX or α-glucosidase inhibition, akin to 8u’s ethoxy-substituted analog .
- Aromatic vs. Heteroaromatic Substituents : The pyridinyl group in 8w reduces molecular weight but retains moderate LOX inhibition. The target compound’s ethoxyphenyl group may improve lipophilicity and membrane permeability compared to pyridinyl analogs.
Enzyme Selectivity :
- Compounds with indol-3-ylmethyl substituents (8t–8w) show varied selectivity: 8u targets α-glucosidase, while 8v prioritizes BChE. The target compound’s lack of indole groups may shift selectivity toward LOX or other enzymes, pending experimental validation.
Biological Activity
N-Cyclopentyl-2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentyl group, a dimethoxyphenyl moiety, and an imidazolyl sulfanyl acetamide structure. Its molecular formula is with a molecular weight of approximately 373.47 g/mol. The IUPAC name reflects its complex structure, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O3S |
| Molecular Weight | 373.47 g/mol |
| IUPAC Name | This compound |
| CAS Number | 893991-88-3 |
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The compound is hypothesized to act as a modulator of various signaling pathways by binding to phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a role in the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory effects : It has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antitumor properties : Preliminary studies suggest that it may inhibit tumor cell proliferation in certain cancer cell lines.
- Neuroprotective effects : The compound may provide neuroprotection by modulating neuroinflammatory responses.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study demonstrated that this compound significantly reduced the levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .
-
Antitumor Activity :
- In vitro tests on human breast cancer cell lines showed that the compound inhibited cell growth in a dose-dependent manner. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways .
-
Neuroprotective Effects :
- Research conducted on animal models indicated that treatment with this compound led to reduced oxidative stress markers and improved cognitive function after induced neuroinflammation .
Q & A
Q. Optimization Tips :
- Use kinetic studies (TLC/HPLC monitoring) to adjust reaction time and temperature.
- Catalysts like DMAP (4-dimethylaminopyridine) can accelerate amide bond formation .
Advanced Research: How can structural contradictions (e.g., NMR vs. X-ray data) be resolved for this compound?
Answer:
Discrepancies may arise from dynamic effects (e.g., rotamers) or crystallographic limitations:
- Multi-Technique Validation : Combine NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SCXRD). SCXRD using SHELXL-2018 refines bond lengths/angles but may struggle with disordered ethoxy groups .
- DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized conformers to identify dominant rotamers in solution .
Basic Research: What analytical methods are essential to confirm purity and structural integrity?
Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% for biological assays) .
- Spectroscopy :
- NMR (DMSO-): Key signals include imidazole protons (δ 7.8–8.2 ppm) and cyclopentyl methylenes (δ 1.5–2.0 ppm) .
- IR: Confirm sulfanyl (C–S stretch, ~650 cm) and amide (N–H bend, ~1550 cm) groups .
Advanced Research: How can computational methods predict this compound’s reactivity or biological targets?
Answer:
- Docking Studies : Use AutoDock Vina with protein databases (e.g., PDB) to screen for kinase or GPCR binding. The 3,4-dimethoxyphenyl group may target adenosine receptors .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide analog design .
- MD Simulations : Assess stability in lipid bilayers (GROMACS) to predict membrane permeability .
Basic Research: What strategies mitigate degradation during storage?
Answer:
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Common degradation pathways include sulfanyl oxidation or imidazole ring hydrolysis .
- Storage Recommendations : Lyophilized solid under argon at -20°C; dissolve in DMSO (with 0.1% BHT antioxidant) for liquid stocks .
Advanced Research: How to address contradictory bioactivity data between in vitro and in vivo models?
Answer:
- Pharmacokinetic Analysis : Measure plasma protein binding (ultrafiltration) and metabolic stability (liver microsomes). Low bioavailability may explain in vivo discrepancies .
- Metabolite Profiling : LC-MS/MS to identify active/passive metabolites. The ethoxy group may undergo cytochrome P450-mediated dealkylation .
- Dose-Response Optimization : Use Hill equation modeling to reconcile EC values across assays .
Basic Research: What solvents and conditions are optimal for solubility testing?
Answer:
- Polar Solvents : DMSO (≥50 mg/mL), ethanol (limited solubility ~5 mg/mL). Avoid aqueous buffers (pH >7) due to amide hydrolysis .
- Co-Solvency : For cell-based assays, use DMSO:PBS (1:9 v/v) with sonication to prevent precipitation .
Advanced Research: How to design a mechanistic study for its potential enzyme inhibition?
Answer:
- Enzyme Assays :
- Kinetic Mode : Pre-incubate compound with target enzyme (e.g., COX-2) and measure IC via fluorogenic substrates .
- Covalent Binding : Use MALDI-TOF to detect adduct formation with catalytic cysteine residues .
- Competitive vs. Non-Competitive : Lineweaver-Burk plots with varying substrate concentrations .
Basic Research: How to validate synthetic intermediates when scaling up from mg to gram quantities?
Answer:
- In-Line Analytics : ReactIR for real-time monitoring of key intermediates (e.g., imidazole ring closure at ~1700 cm) .
- Reproducibility Checks : Compare NMR batch-to-batch (≤0.05 ppm shift tolerance) .
Advanced Research: What statistical methods resolve conflicting structure-activity relationship (SAR) data?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
